molecular formula C22H18BrNO B14392091 3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one CAS No. 88681-27-0

3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one

Cat. No.: B14392091
CAS No.: 88681-27-0
M. Wt: 392.3 g/mol
InChI Key: URVDYFRLRUSUPW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α, β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-[methyl(phenyl)amino]benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl group to saturated carbonyl compounds.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition can result in enhanced neurotransmission and potential therapeutic effects in neurological disorders. Additionally, the compound’s α, β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another chalcone derivative with similar structural features but different biological activities.

    4-(4-Bromophenyl)but-3-en-2-one: A related compound with a simpler structure and different reactivity.

Uniqueness

3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

88681-27-0

Molecular Formula

C22H18BrNO

Molecular Weight

392.3 g/mol

IUPAC Name

3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C22H18BrNO/c1-24(20-5-3-2-4-6-20)21-14-10-18(11-15-21)22(25)16-9-17-7-12-19(23)13-8-17/h2-16H,1H3

InChI Key

URVDYFRLRUSUPW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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